马来酸氢钠

描述

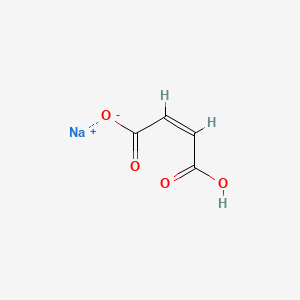

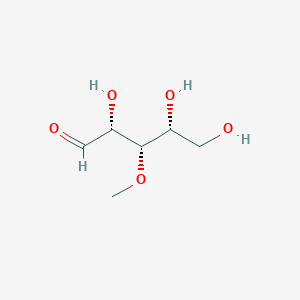

Monosodium maleate, also known as Monosodium maleate, is a useful research compound. Its molecular formula is C4H4NaO4 and its molecular weight is 139.06 g/mol. The purity is usually 95%.

The exact mass of the compound Monosodium maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Monosodium maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monosodium maleate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光解和自由基聚合

马来酸氢钠因其在聚合工艺中的应用而受到研究。Esen、Küsefoǧlu 和 Wool(2007 年)探索了环氧化植物油三酸甘油酯的单甲基马来酸酯的光解和自由基聚合。这项研究突出了马来酸氢钠衍生物在开发实用且经济的液体模塑树脂方面的潜力,展示了其在聚合物科学领域的重要作用 (Esen、Küsefoǧlu 和 Wool,2007)。

抗菌活性

马来酸氢钠,特别是其衍生物单甲基富马酸,因其抗菌特性而受到探索。薛明(2008 年)的一项研究重点是合成单甲基马来酸酯并测试其抗菌活性。研究结果表明在食品保鲜和防止微生物污染方面具有潜在的应用 (薛明,2008)。

工业应用

马来酸盐化合物的工业应用,包括马来酸氢钠,值得注意。Maia 和 Fernandes(2018 年)研究了使用自由基催化剂生产蓖麻油马来酸酯。他们的研究证明了马来酸盐化合物在制造保健产品、合成润滑剂和水溶性涂料中的重要性,突出了马来酸氢钠及其衍生物的多功能性和工业意义 (Maia 和 Fernandes,2018)。

马来酸的微生物生产

最近的进展已经看到了马来酸的微生物生产。Noda 等人(2017 年)对大肠杆菌进行了工程改造,以成功生产马来酸,展示了一种通过生物手段创造这种重要化学物质的创新方法。这种方法可能导致马来酸和相关化合物的更可持续和更有效的生产方法 (Noda 等人,2017)。

从甘油中生产马来酸

盛等人(2021 年)通过将大肠杆菌中的莽草酸途径延伸到从甘油中生产马来酸,将马来酸的微生物生产更推进了一步。这项研究代表了生物技术应用的重大进步,展示了工程微生物在利用可再生资源生产马来酸等有价值化学品方面的潜力 (盛等人,2021)。

作用机制

Target of Action

Similar compounds like monosodium glutamate (msg) are known to interact with various cellular targets, including receptors and enzymes .

Mode of Action

It can be hypothesized that, like other similar compounds, it may interact with its targets, leading to changes in cellular processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

生化分析

Biochemical Properties

Monosodium maleate plays a significant role in biochemical reactions due to its ability to act as a buffer in the pH range of 5.2 to 6.8 . It interacts with various enzymes, proteins, and other biomolecules. For instance, monosodium maleate can participate in Michael reactions, electrophilic addition, and formation of Diels–Alder adducts . These interactions are crucial for its function as a buffering agent and its involvement in metabolic pathways.

Cellular Effects

Monosodium maleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, monosodium maleate can impact cell signaling pathways by interacting with specific receptors and proteins, leading to changes in gene expression and cellular function.

Molecular Mechanism

At the molecular level, monosodium maleate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their activity and affecting metabolic pathways . Monosodium maleate also participates in various chemical reactions, such as esterification, amidation, and hydrolysis, which contribute to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monosodium maleate can change over time due to its stability and degradation. Studies have shown that monosodium maleate is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to monosodium maleate may lead to changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of monosodium maleate vary with different dosages in animal models. At lower doses, it may act as a beneficial buffering agent, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of monosodium maleate can cause metabolic disturbances and toxicity in animal models, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

Monosodium maleate is involved in various metabolic pathways, including those related to amino acid and nucleotide metabolism . It interacts with enzymes such as glutamate dehydrogenase and glutamate synthase, which play crucial roles in nitrogen metabolism and the citric acid cycle . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, monosodium maleate is transported and distributed through specific transporters and binding proteins . It can be localized to various cellular compartments, where it exerts its biochemical effects. The distribution of monosodium maleate within cells is essential for its function as a buffering agent and its involvement in metabolic pathways.

Subcellular Localization

Monosodium maleate is localized to specific subcellular compartments, where it can influence its activity and function . Targeting signals and post-translational modifications may direct monosodium maleate to particular organelles, such as the mitochondria or endoplasmic reticulum, where it participates in biochemical reactions and metabolic pathways .

属性

| { "Design of the Synthesis Pathway": "Monosodium maleate can be synthesized by the reaction of maleic acid with sodium hydroxide in water.", "Starting Materials": ["Maleic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve maleic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it to obtain monosodium maleate." ] } | |

CAS 编号 |

3105-55-3 |

分子式 |

C4H4NaO4 |

分子量 |

139.06 g/mol |

IUPAC 名称 |

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

InChI 键 |

RYDFXSRVZBYYJV-ODZAUARKSA-N |

手性 SMILES |

C(=C\C(=O)O)\C(=O)O.[Na] |

SMILES |

C(=CC(=O)[O-])C(=O)O.[Na+] |

规范 SMILES |

C(=CC(=O)O)C(=O)O.[Na] |

| 18016-19-8 30915-61-8 3105-55-3 |

|

物理描述 |

Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

18016-19-8 |

同义词 |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Sodium Hydrogen Maleate?

A1: Sodium Hydrogen Maleate (Monosodium maleate) is characterized by:

- Molecular formula: NaH(C4H2O4) * 3H2O [, , ]

- Crystal structure: Triclinic, P1 space group [, , ]

- Key structural features:

- Contains a hydrogen maleate anion (HOO(CH)2COO-) with a strong intramolecular asymmetric hydrogen bond. [, ]

- The sodium cation (Na+) is coordinated to six oxygen atoms, forming a distorted octahedral arrangement. []

- Three crystallographically independent water molecules are present, each with a distorted tetrahedral environment. []

- Spectroscopic data: FTIR spectroscopy confirms the presence of functional groups characteristic of maleate anions and water molecules. [] UV-Vis-NIR spectroscopy reveals the optical properties of the crystal. []

Q2: How does the crystal structure of Sodium Hydrogen Maleate relate to its physical properties?

A2: The layered structure of Sodium Hydrogen Maleate, formed by interlinked hydrogen maleate ions and water molecules via hydrogen bonds, contributes to its observed cleavage plane parallel to (010). [] Additionally, π-π stacking interactions between the hydrogen maleate anions are observed, potentially influencing its solid-state packing and stability. []

Q3: What is known about the stability of Sodium Hydrogen Maleate?

A3: While specific stability data is not extensively discussed in the provided research, the crystal structure reveals strong intra- and intermolecular hydrogen bonding networks, which could contribute to its stability. [, ] Further investigation into factors like temperature, humidity, and light sensitivity would be needed to fully characterize its stability profile.

Q4: Has Sodium Hydrogen Maleate been studied for its potential use as an embedding medium in electron microscopy?

A4: Yes, a modified form of Sodium Hydrogen Maleate, incorporated into an aminoplastic resin, has been explored as a water-soluble embedding medium for electron microscopy. [] This approach aimed to preserve cellular lipid components, which are often extracted by organic solvents used in conventional embedding procedures. The study demonstrated improved preservation of lipid structures in frog egg samples. []

Q5: What role does Sodium Hydrogen Maleate play in ESR studies of free radicals?

A5: Sodium Hydrogen Maleate has been utilized in Electron Spin Resonance (ESR) studies investigating the formation and behavior of free radicals. Irradiation of single crystals of Sodium Hydrogen Maleate leads to the formation of hydroxyl (OH) radicals originating from the water of crystallization. [] Notably, two distinct types of OH radicals with different orientations and g-tensors were observed, indicating specific trapping sites within the crystal lattice. [] This research highlighted the role of water molecules in hydrated organic crystals as a source of radiation-induced radicals.

Q6: How do the alkali metal cations influence radical formation in irradiated maleate salts?

A6: Interestingly, ESR studies revealed a significant difference in the radical species generated by irradiation depending on the alkali metal cation present in the maleate salt. [] While potassium hydrogen maleate primarily yielded a symmetrical delocalized π radical, sodium hydrogen maleate favored the formation of a radical through hydrogen addition to the double bond of the maleate anion. [] This selectivity in radical formation suggests a strong influence of the cation on the electronic structure and reactivity of the maleate moiety upon irradiation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)

![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)

![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)